2-(4-Chloro-3,5-dimethylphenoxy)aniline
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound consists of a phenoxy group substituted with a chlorine atom and two methyl groups, attached to an aniline moiety.
Preparation Methods
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and 2-chloroaniline under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound .
Chemical Reactions Analysis
2-(4-Chloro-3,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine or other reduced forms.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)aniline can be compared with other similar compounds, such as dichloroanilines. Dichloroanilines are chemical compounds consisting of an aniline ring substituted with two chlorine atoms. They have various isomers, including 2,3-dichloroaniline, 2,4-dichloroaniline, and 2,5-dichloroaniline . While both this compound and dichloroanilines contain chlorine-substituted aniline rings, the presence of the phenoxy group and methyl substitutions in this compound makes it unique and imparts different chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNAUCWDWFUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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